molecular formula C12H18N2O2 B1270600 N-[(4-nitrophenyl)methyl]pentan-3-amine CAS No. 418774-60-4

N-[(4-nitrophenyl)methyl]pentan-3-amine

Cat. No.: B1270600
CAS No.: 418774-60-4
M. Wt: 222.28 g/mol
InChI Key: SRQUOYRAULLNEY-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)methyl]pentan-3-amine is an organic compound with the molecular formula C12H18N2O2 It is characterized by the presence of a nitrophenyl group attached to a pentan-3-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-nitrophenyl)methyl]pentan-3-amine typically involves the reaction of 4-nitrobenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-nitrophenyl)methyl]pentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-[(4-nitrophenyl)methyl]pentan-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-nitrophenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-nitrophenyl)methyl]butan-2-amine
  • N-[(4-nitrophenyl)methyl]hexan-4-amine
  • N-[(4-nitrophenyl)methyl]propan-2-amine

Uniqueness

N-[(4-nitrophenyl)methyl]pentan-3-amine is unique due to its specific structural features, such as the length of the carbon chain and the position of the amine group. These structural differences can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-11(4-2)13-9-10-5-7-12(8-6-10)14(15)16/h5-8,11,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQUOYRAULLNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357908
Record name N-[(4-nitrophenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418774-60-4
Record name N-[(4-nitrophenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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